molecular formula C22H22N4O2S B6447711 3-{methyl[1-(quinolin-4-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2548991-53-1

3-{methyl[1-(quinolin-4-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione

Cat. No. B6447711
CAS RN: 2548991-53-1
M. Wt: 406.5 g/mol
InChI Key: ZFBMRYMPDZUKBE-UHFFFAOYSA-N
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Description

Quinoline and piperidine are both heterocyclic aromatic organic compounds. Quinoline is a weak base with diverse applications in the field of drugs, dyes, food flavoring, and pesticides . Piperidine is an organic compound that serves as a building block and reagent in the synthesis of organic compounds, including medicinal products . Benzothiazole is a heterocyclic compound; it is notable for its use in the thioflavin T stain, which can stain amyloid fibers yellow .


Synthesis Analysis

The synthesis of compounds containing these moieties often involves condensation reactions . For instance, one method involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide .


Molecular Structure Analysis

The molecular structure of compounds containing these moieties can be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as their specific substituents and the conditions under which they are studied .

Mechanism of Action

The mechanism of action of compounds containing these moieties can vary widely, depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely, depending on factors such as the specific compound and the conditions under which it is used .

Future Directions

Future research in this area could involve the development of new synthetic methods, the exploration of new biological targets, and the investigation of new applications for these compounds .

properties

IUPAC Name

N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-25(22-18-7-3-5-9-21(18)29(27,28)24-22)16-11-14-26(15-12-16)20-10-13-23-19-8-4-2-6-17(19)20/h2-10,13,16H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMRYMPDZUKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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